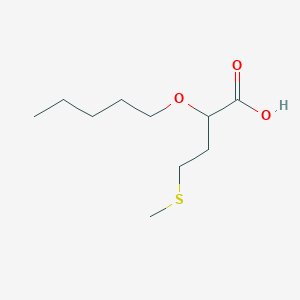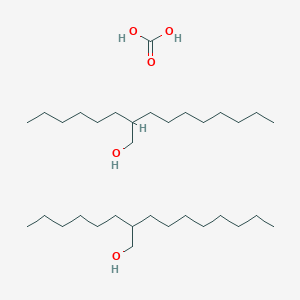![molecular formula C14H11Br2N3O2 B15161431 N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide CAS No. 143835-50-1](/img/structure/B15161431.png)
N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide is a synthetic organic compound characterized by the presence of bromine atoms and a hydrazinecarbonyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the bromination of a suitable phenyl precursor, followed by the introduction of the hydrazinecarbonyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The final step involves the coupling of the brominated intermediate with benzamide under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as flame retardants or polymer additives.
Mécanisme D'action
The mechanism of action of N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The bromine atoms may also contribute to the compound’s reactivity by facilitating electrophilic interactions. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzamido)benzohydrazide:
1,3,4-Thiadiazoles: Known for their biological activities, including antimicrobial and anticancer properties.
N-Bromo sulfonamides: Used as catalysts in organic synthesis and have similar bromine-containing structures.
Uniqueness
N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide is unique due to the combination of bromine atoms and the hydrazinecarbonyl group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in diverse fields make it a compound of significant interest.
Propriétés
Numéro CAS |
143835-50-1 |
|---|---|
Formule moléculaire |
C14H11Br2N3O2 |
Poids moléculaire |
413.06 g/mol |
Nom IUPAC |
N-[2,4-dibromo-6-(hydrazinecarbonyl)phenyl]benzamide |
InChI |
InChI=1S/C14H11Br2N3O2/c15-9-6-10(14(21)19-17)12(11(16)7-9)18-13(20)8-4-2-1-3-5-8/h1-7H,17H2,(H,18,20)(H,19,21) |
Clé InChI |
BUVZOHIYXBOYIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




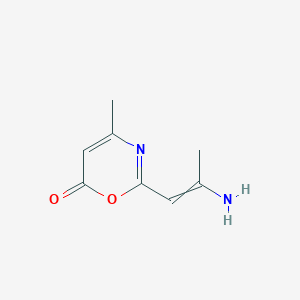
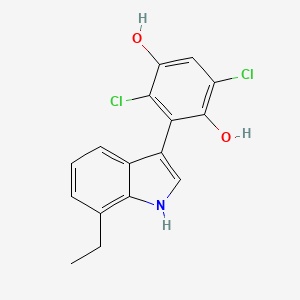

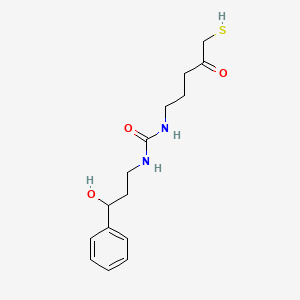
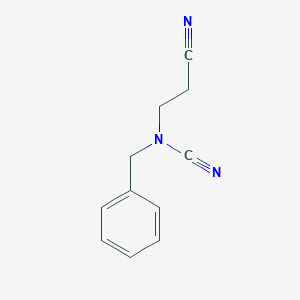
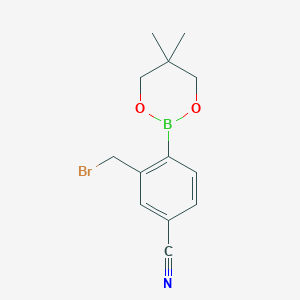

![2-Aminopyrazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B15161404.png)
![6,6'-[1,2-Phenylenebis(oxy)]di(hexan-1-ol)](/img/structure/B15161425.png)
